molecular formula C12H20N2O4 B13933112 Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate

Cat. No.: B13933112
M. Wt: 256.30 g/mol
InChI Key: AVULYMCVZYVIQX-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C12H20N2O4 It is a derivative of hydrazine and contains both ethynyl and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate can be synthesized through the addition of terminal alkynes to diazodicarboxylates. The reaction typically involves the use of copper salts and other reagents such as Cp*RuCl(COD), 1,3-dicarbonyls, and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the hydrazine moiety.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out in organic solvents such as THF or dichloromethane under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while substitution reactions can produce a variety of ethynyl-substituted compounds.

Scientific Research Applications

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming novel derivatives. Its combination of tert-butyl and hydrazine moieties also makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl N-ethynyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate

InChI

InChI=1S/C12H20N2O4/c1-8-14(10(16)18-12(5,6)7)13-9(15)17-11(2,3)4/h1H,2-7H3,(H,13,15)

InChI Key

AVULYMCVZYVIQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(C#C)C(=O)OC(C)(C)C

Origin of Product

United States

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